(S)-3-Benzylmorpholine

Overview

Description

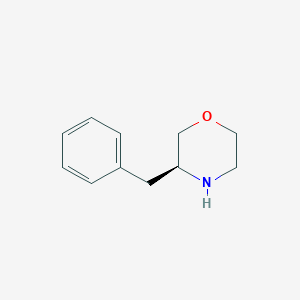

(S)-3-Benzylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Nucleophilic Substitution of Morpholine with Benzyl Halides

The classical and most straightforward approach to synthesize (S)-3-Benzylmorpholine involves the nucleophilic substitution reaction between morpholine and benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.

- Reaction conditions: Typically, morpholine is reacted with benzyl chloride in the presence of bases such as sodium hydroxide or potassium carbonate.

- Solvents: Organic solvents like dichloromethane or toluene are commonly used.

- Temperature: Elevated temperatures facilitate the reaction, often reflux conditions.

- Purification: The product is purified by distillation or recrystallization to achieve high purity.

Industrial scale: Continuous flow reactors are employed for better heat and mass transfer, with catalysts and optimized conditions improving yield and purity.

| Parameter | Typical Conditions |

|---|---|

| Base | NaOH, K2CO3 |

| Solvent | Dichloromethane, Toluene |

| Temperature | Reflux (~40–80 °C) |

| Reaction Time | Several hours |

| Purification | Distillation, Recrystallization |

| Yield | Moderate to high |

One-Pot Synthesis via Amino Acid Derivatives and 1,2-Dihaloethanes

A more sophisticated and efficient method involves a one-pot synthesis starting from chiral amino acids such as L-phenylalanine, which is structurally related to the benzyl group in this compound.

- Procedure: L-phenylalanine is treated with 1,2-dibromoethane and potassium carbonate in acetonitrile at 80 °C to form intermediate morpholin-2-ones.

- Subsequent benzylation: After initial ring formation, benzyl bromide and additional base are added to introduce the benzyl substituent at the 3-position.

- Workup: Simple evaporation of solvent followed by silica gel column chromatography yields the (S)-3,4-dibenzylmorpholin-2-one derivatives.

- Yields: Overall yields range from 52% to 78% over two steps.

- Advantages: This method is scalable, efficient, and uses mild conditions with readily available reagents.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Amino acid + 1,2-dibromoethane | K2CO3, MeCN, 80 °C, 6–8 h | Formation of morpholin-2-one |

| Benzyl bromide addition | K2CO3, reflux 4 h | Benzylation at 3-position |

| Purification | Evaporation, silica gel chromatography | 52–78% yield of benzylated product |

This method was reported with detailed characterization including IR, NMR, optical rotation, and elemental analysis, confirming stereochemical integrity.

Cyclization of N-(α-Haloacyl)-α-Amino Acid Derivatives

Another approach involves the synthesis of morpholine derivatives via cyclization of N-(α-haloacyl)-α-amino acid intermediates.

- Key reagents: α-haloacyl derivatives of amino acids react with bases such as triethylamine or sodium hydroxide.

- Conditions: Reactions are typically performed in solution at temperatures ranging from −5 °C to room temperature to avoid side reactions.

- Cyclization: The N-(α-haloacyl)-α-amino acid undergoes intramolecular cyclization in solvents like dimethylformamide (DMF) at 60–110 °C.

- Challenges: High temperatures (>120 °C) under vacuum can cause product loss due to condensation; thus, milder conditions are preferred.

- Yields: Moderate to good yields are reported, with careful control of reaction parameters to maintain stereochemistry.

This method allows the synthesis of morpholine derivatives with various substituents and protecting groups.

Diastereoselective Ring-Closing Reactions Using Bases

Recent research has demonstrated diastereoselective syntheses of 3-substituted morpholines via base-promoted ring-closing reactions.

- Bases used: Potassium carbonate was found most effective to promote hemiaminal formation with high conversion (~91%).

- Solvent: 1,4-Dioxane at room temperature.

- Reaction time: Typically 16 hours.

- Diastereoselectivity: Moderate diastereomeric ratios (2.0–2.9) were observed, indicating stereoselective control.

- Further functionalization: The hemiaminal intermediate can be reduced or converted to cyano derivatives, maintaining stereochemical integrity.

This method offers a versatile platform for preparing morpholine derivatives with controlled stereochemistry.

Multi-Step Chiral Synthesis via Halogenated Intermediates and Reductive Cyclization

A patented method describes the preparation of chiral 3-benzylmorpholine derivatives starting from chiral glycerin chlorohydrin.

- Sequence:

- Reaction of chiral glycerin chlorohydrin with benzylamine to introduce the benzamido group.

- Reaction with chloroacetyl chloride or bromoacetyl bromide to form N-halo ethanoyl intermediates.

- Cyclization under alkaline conditions using various bases (e.g., triethylamine, sodium hydride).

- Reductive steps convert ketone intermediates to the desired morpholine derivatives.

- Bases: A wide range including triethylamine, pyridine, sodium hydride, potassium hydroxide.

- Conditions: Controlled temperatures (ice bath to room temperature) and solvent extractions.

- Advantages: This method allows precise control of chirality and functional group transformations.

The process is detailed with kilogram-scale examples, emphasizing industrial applicability.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Morpholine + benzyl chloride, NaOH/K2CO3, reflux | Moderate-High | Simple, classical approach | Industrially scalable |

| One-pot amino acid route | L-phenylalanine + 1,2-dibromoethane + benzyl bromide, K2CO3, MeCN, 80 °C | 52–78 | Efficient, mild, scalable | Maintains stereochemistry |

| Cyclization of N-(α-haloacyl)-α-amino acids | α-Haloacyl derivatives, triethylamine/NaOH, DMF, 60–110 °C | Moderate | Allows protected groups | Avoids high-temp side reactions |

| Diastereoselective base-promoted ring closure | Substrates + K2CO3, 1,4-dioxane, rt, 16 h | High | Stereoselective, versatile | Good diastereoselectivity |

| Multi-step chiral halogenated intermediates | Chiral glycerin chlorohydrin + benzylamine + halogenated acyl halides + bases | Not specified | Industrial scale, chiral control | Complex, multi-step |

Chemical Reactions Analysis

Types of Reactions: (S)-3-Benzylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Reduced morpholine derivatives.

Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-3-Benzylmorpholine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-Benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. The morpholine ring can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

®-3-Benzylmorpholine: The enantiomer of (S)-3-Benzylmorpholine with similar chemical properties but different biological activities due to its chirality.

N-Benzylmorpholine: A non-chiral analog with a benzyl group attached to the nitrogen atom.

3-Benzylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets. The presence of both the benzyl group and the morpholine ring provides a versatile scaffold for the development of new compounds with tailored properties.

Biological Activity

(S)-3-Benzylmorpholine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the bioactivation of procarcinogens. This article provides a detailed examination of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

- Molecular Formula : CHNO

- Molar Mass : 179.25 g/mol

- CAS Number : 1172897-29-8

- Structure : The compound features a morpholine ring substituted with a benzyl group at the 3-position.

This compound acts primarily as an inhibitor of cytochrome P450 2A13 (CYP2A13), an enzyme implicated in the metabolism of tobacco-related carcinogens. The selective inhibition of CYP2A13 could potentially reduce the risk of lung cancer associated with tobacco use by decreasing the formation of DNA adducts from procarcinogenic compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) .

Structure-Activity Relationship (SAR)

Research indicates that modifications at the ortho position of the benzyl group significantly influence the selectivity and potency of this compound analogs against CYP2A13 compared to CYP2A6, which is critical for minimizing unwanted metabolic interactions .

Biological Activity and Case Studies

- Inhibition Studies :

- Toxicity Assessment :

- In Vivo Models :

Table 1: Summary of Key Findings on this compound

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structure and enantiomeric purity of (S)-3-Benzylmorpholine?

- Methodological Answer : Use nuclear magnetic resonance (NMR, 1H and 13C) to confirm the benzyl and morpholine ring positions, infrared spectroscopy (IR) for functional group identification, and mass spectrometry (MS) for molecular weight validation. Chiral HPLC or polarimetry should be employed to verify enantiomeric purity, as the (S)-configuration is critical for stereospecific studies .

Q. What synthetic strategies are typically used to synthesize this compound?

- Methodological Answer : Enantioselective synthesis methods include chiral resolution of racemic mixtures or asymmetric catalysis (e.g., using chiral ligands). Benzylation of morpholine derivatives via nucleophilic substitution under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is common. Post-synthesis purification via column chromatography ensures purity .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Follow standard organic compound protocols: use PPE (gloves, goggles), work in a fume hood to avoid inhalation, and store in sealed, dry containers. Refer to safety data sheets (SDS) for morpholine derivatives, which recommend avoiding skin contact and proper disposal of organic waste .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize enantiomeric yield during synthesis?

- Methodological Answer : Employ design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Use kinetic studies to identify rate-limiting steps. Monitor enantiomeric excess (ee) via chiral HPLC at each stage. Statistical tools like ANOVA can isolate significant factors affecting yield .

Q. What experimental designs are effective for resolving contradictions in pharmacological activity data across studies?

- Methodological Answer : Use longitudinal study designs with multiple time points (e.g., short-term vs. long-term effects) to assess temporal variability. Cross-lagged panel analysis and structural equation modeling (SEM) can disentangle direct and mediated effects, as demonstrated in studies analyzing paradoxical outcomes of bioactive compounds .

Q. How can researchers address discrepancies in the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing under controlled humidity, temperature, and light exposure. Compare degradation products via LC-MS and apply kinetic models (e.g., Arrhenius equation) to predict shelf life. Replicate conflicting studies to identify methodological differences (e.g., storage container materials) .

Q. What strategies are recommended for analyzing stereochemical impacts on biological activity?

- Methodological Answer : Compare (S)- and (R)-enantiomers in parallel assays (e.g., receptor binding, enzyme inhibition). Use molecular docking simulations to predict stereospecific interactions. Validate findings with in vitro/in vivo models, controlling for enantiomeric purity via chiral chromatography .

Q. How should researchers design studies to evaluate time-dependent pharmacological effects?

- Methodological Answer : Adopt a multi-wave panel design with staggered measurement intervals (e.g., acute, subchronic, chronic exposure). Use mixed-effects models to account for intra-individual variability. Reference cognitive activation theory (CATS) frameworks to interpret time-mediated resource allocation and stress responses .

Q. Key Considerations for Data Contradiction Analysis

- Replication : Standardize assay protocols (e.g., solvent, concentration) to minimize variability .

- Meta-Analysis : Aggregate data from independent studies to identify trends or outliers, adjusting for publication bias .

- Resource Allocation Models : Apply conservation of resources (COR) theory to explain paradoxical outcomes (e.g., short-term efficacy vs. long-term toxicity) .

Properties

IUPAC Name |

(3S)-3-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXCLMMIDIVSFG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440674 | |

| Record name | (S)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-23-5 | |

| Record name | (3S)-3-(Phenylmethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77897-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.